molecular formula C19H22N2O5S B14972290 N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide

Cat. No.: B14972290
M. Wt: 390.5 g/mol
InChI Key: AJCBOBBOKPVHSJ-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a tetrahydroquinoline ring and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the dimethoxybenzamide moiety is attached through an amide coupling reaction, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the sulfonylation and amide coupling steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Thiol-substituted tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide is unique due to the presence of both the methanesulfonyl group and the dimethoxybenzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C19H22N2O5S/c1-25-15-8-9-16(18(12-15)26-2)19(22)20-14-7-6-13-5-4-10-21(17(13)11-14)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)

InChI Key

AJCBOBBOKPVHSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC

Origin of Product

United States

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